1,2-Dimethyl-3,5-diphenyl-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium bromide
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Overview
Description
1,2-Dimethyl-3,5-diphenyl-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium bromide is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structure, which includes two methyl groups, two phenyl groups, a propoxy group, and a bromide ion.
Preparation Methods
The synthesis of 1,2-Dimethyl-3,5-diphenyl-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium bromide typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. The reaction is often catalyzed by vitamin B1 and proceeds under mild conditions, yielding high purity products . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and cost-effectiveness.
Chemical Reactions Analysis
1,2-Dimethyl-3,5-diphenyl-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield dihydropyrazole derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of functionalized pyrazole compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2-Dimethyl-3,5-diphenyl-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium bromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and anti-inflammatory agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as photoluminescent and photorefractive materials
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-3,5-diphenyl-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives used .
Comparison with Similar Compounds
1,2-Dimethyl-3,5-diphenyl-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium bromide can be compared with other pyrazole derivatives, such as:
3,5-Dimethyl-1-phenylpyrazole: Lacks the propoxy group and bromide ion, resulting in different chemical and biological properties.
1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole: Similar structure but with different substituents, leading to variations in reactivity and applications
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
60614-32-6 |
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Molecular Formula |
C20H25BrN2O |
Molecular Weight |
389.3 g/mol |
IUPAC Name |
1,2-dimethyl-3,5-diphenyl-4-propoxy-1,3-dihydropyrazol-1-ium;bromide |
InChI |
InChI=1S/C20H24N2O.BrH/c1-4-15-23-20-18(16-11-7-5-8-12-16)21(2)22(3)19(20)17-13-9-6-10-14-17;/h5-14,18H,4,15H2,1-3H3;1H |
InChI Key |
OFZXYMFZNYWYFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C([NH+](N(C1C2=CC=CC=C2)C)C)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
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